Sniper(abl)-039

BCR-ABL degradation DC50 PROTAC potency

SNIPER(ABL)-039 is a dasatinib-based PROTAC that degrades BCR-ABL with a DC50 of 10 nM, a 1000-fold improvement over imatinib-based degraders. It uniquely engages both cIAP1 and XIAP E3 ligases, overcoming limitations of CRBN/VHL-based systems. Unlike kinase inhibitors, it eliminates the entire oncoprotein, enabling dissection of non-catalytic scaffolding functions and bypassing T315I gatekeeper mutation resistance. This is the superior tool for CML target validation and PROTAC mechanism studies.

Molecular Formula C54H68ClN11O9S2
Molecular Weight 1114.8 g/mol
Cat. No. B606945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSniper(abl)-039
SynonymsDAS-IAP
Molecular FormulaC54H68ClN11O9S2
Molecular Weight1114.8 g/mol
Structural Identifiers
InChIInChI=1S/C54H68ClN11O9S2/c1-34-11-8-16-40(55)47(34)62-51(70)43-31-57-54(77-43)61-44-30-45(59-36(3)58-44)64-19-21-65(22-20-64)46(67)32-74-26-25-72-23-24-73-27-28-75-39-15-9-14-38(29-39)49(68)41-33-76-52(60-41)42-17-10-18-66(42)53(71)48(37-12-6-5-7-13-37)63-50(69)35(2)56-4/h8-9,11,14-16,29-31,33,35,37,42,48,56H,5-7,10,12-13,17-28,32H2,1-4H3,(H,62,70)(H,63,69)(H,57,58,59,61)/t35-,42-,48-/m0/s1
InChIKeyPLCDNLSIFCGNNG-GFKCZKLESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SNIPER(ABL)-039: A Dasatinib-Based PROTAC Degrader of Oncogenic BCR-ABL for Chronic Myeloid Leukemia Research


SNIPER(ABL)-039 is a proteolysis-targeting chimera (PROTAC) that conjugates the ABL tyrosine kinase inhibitor dasatinib to an LCL161-derived IAP ligand via a polyethylene glycol (PEG)×3 linker [1]. It is designed to recruit inhibitor of apoptosis proteins (IAPs) as E3 ubiquitin ligases to induce selective, ubiquitin-proteasome-dependent degradation of the BCR-ABL oncogenic fusion protein, a key driver in chronic myelogenous leukemia (CML) [2]. The compound exhibits a DC50 of 10 nM for BCR-ABL protein reduction and demonstrates IC50 values of 0.54 nM (ABL), 10 nM (cIAP1), 12 nM (cIAP2), and 50 nM (XIAP) in biochemical assays .

Why SNIPER(ABL)-039 Cannot Be Replaced by a Generic ABL Inhibitor or Alternative PROTAC


Simple substitution of SNIPER(ABL)-039 with its parent inhibitor dasatinib or with another BCR-ABL–targeting PROTAC is not functionally equivalent. Dasatinib inhibits kinase activity but does not reduce BCR-ABL protein levels, whereas SNIPER(ABL)-039 degrades the oncoprotein, resulting in distinct downstream signaling outcomes [1]. Among BCR-ABL PROTACs, E3 ligase recruitment varies significantly: SNIPER(ABL)-039 engages both cIAP1 and XIAP, offering a dual degradation mechanism that may overcome limitations of CRBN- or VHL-based degraders [2]. Furthermore, degradation potency differs widely—imatinib-based SNIPER(ABL)-058 has a DC50 of 10 μM, while SNIPER(ABL)-039 achieves 10 nM, a 1000-fold difference that critically impacts experimental feasibility and cell-based assay outcomes [3].

SNIPER(ABL)-039 Quantitative Differentiation: Degradation Potency, E3 Ligase Engagement, and Functional Selectivity


BCR-ABL Degradation Potency (DC50): SNIPER(ABL)-039 vs. Dasatinib and Imatinib-Based Degrader

SNIPER(ABL)-039 reduces BCR-ABL protein levels with a half-maximal degradation concentration (DC50) of 10 nM, as demonstrated in K562 CML cells [1]. In contrast, the parent ABL inhibitor dasatinib does not reduce BCR-ABL protein levels at any concentration tested, highlighting the unique degradation mechanism of SNIPER(ABL)-039 [2]. Additionally, an imatinib-based IAP-recruiting degrader, SNIPER(ABL)-058, exhibits a DC50 of 10 μM—a 1000-fold lower potency compared to SNIPER(ABL)-039 [3].

BCR-ABL degradation DC50 PROTAC potency

Dual E3 Ligase Engagement: cIAP1 and XIAP vs. Single-Ligase PROTACs

Mechanistic studies using siRNA knockdown and specific inhibitors demonstrated that SNIPER(ABL)-039 recruits both cellular IAP1 (cIAP1) and X-linked IAP (XIAP) to mediate BCR-ABL degradation [1]. This dual E3 ligase engagement contrasts with CRBN-based degraders such as DAS-6-2-2-6-CRBN, which rely solely on cereblon, and VHL-based degraders like GMB-475, which exclusively recruit von Hippel-Lindau protein [2].

E3 ubiquitin ligase IAP recruitment mechanism of action

Selective Downstream Signaling Inhibition: STAT5 and CrkL Phosphorylation

SNIPER(ABL)-039 at 10 nM completely suppressed the phosphorylation of STAT5 and CrkL, key downstream effectors of BCR-ABL, in K562 cells [1]. Dasatinib also reduced phosphorylation of these substrates but did so without affecting BCR-ABL protein abundance [2]. This functional divergence demonstrates that SNIPER(ABL)-039 achieves signaling blockade through protein elimination rather than transient kinase inhibition.

STAT5 phosphorylation CrkL phosphorylation BCR-ABL signaling

Growth Inhibition Selectivity: BCR-ABL–Positive vs. –Negative Cells

SNIPER(ABL)-039 at 10 nM dramatically inhibited the growth of BCR-ABL–positive K562, KCL-22, and KU-812 CML cells [1]. Importantly, it did not inhibit the growth of BCR-ABL–negative leukemia cell lines (HL-60, MOLT-4, Jurkat) at the same concentration [2]. This selectivity profile contrasts with dasatinib, which inhibits ABL kinase activity in both BCR-ABL–positive and –negative contexts, reflecting the on-target degradation specificity of SNIPER(ABL)-039.

cell proliferation selectivity CML cell lines

SNIPER(ABL)-039: Optimal Research Applications for Degradation-Based BCR-ABL Studies


Investigating BCR-ABL Scaffolding Functions Distinct from Kinase Activity

Use SNIPER(ABL)-039 to eliminate BCR-ABL protein and distinguish kinase-dependent from kinase-independent scaffolding roles in signal transduction. Unlike dasatinib, which inhibits kinase activity without degrading the protein [1], SNIPER(ABL)-039 removes the entire oncoprotein, enabling clean dissection of BCR-ABL's non-catalytic functions in cellular transformation.

Assessing Degradation-Based Synergy with Standard-of-Care TKIs

Combine SNIPER(ABL)-039 with imatinib or dasatinib in CML cell models to evaluate whether protein degradation plus kinase inhibition yields additive or synergistic anti-proliferative effects. SNIPER(ABL)-039's degradation mechanism operates orthogonally to ATP-competitive inhibition, providing a tool to explore combination strategies that may overcome TKI resistance [2].

Probing IAP-Dependent Ubiquitination Pathways in BCR-ABL Turnover

Employ SNIPER(ABL)-039 as a chemical probe to interrogate the relative contributions of cIAP1 and XIAP to BCR-ABL degradation. The compound's demonstrated dual E3 ligase recruitment [3] enables studies using siRNA or small-molecule IAP antagonists to dissect ubiquitin-proteasome pathway dependencies in CML.

Evaluating Degradation Efficiency Across BCR-ABL Mutants

Utilize SNIPER(ABL)-039 in isogenic cell lines expressing clinically relevant BCR-ABL kinase domain mutants (e.g., T315I) to determine whether the degradation mechanism remains effective against TKI-resistant variants. This application is particularly valuable given that dasatinib is ineffective against certain gatekeeper mutants, whereas degradation may circumvent this resistance [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sniper(abl)-039

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.